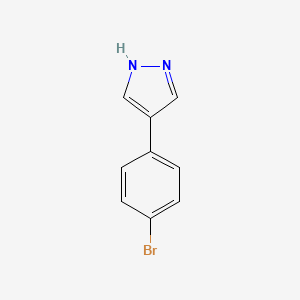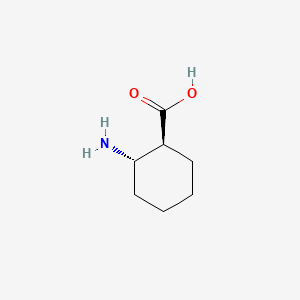
2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
Vue d'ensemble
Description
2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one is an organic compound with the molecular formula C12H13BrO and a molecular weight of 253.13 g/mol . It is a brominated ketone derivative of tetrahydronaphthalene, characterized by the presence of a bromine atom and a ketone functional group attached to a tetrahydronaphthalene ring system . This compound is primarily used in research and development within the fields of chemistry and biology .
Méthodes De Préparation
The synthesis of 2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one typically involves the bromination of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Analyse Des Réactions Chimiques
2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one is utilized in various scientific research applications, including:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving brominated organic compounds.
Medicinal Chemistry: Researchers explore its potential as a precursor for the development of pharmaceutical agents.
Material Science:
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The bromine atom and ketone group play crucial roles in its reactivity and interactions with biological molecules . The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function and activity . This reactivity is leveraged in research to study enzyme inhibition and protein modification .
Comparaison Avec Des Composés Similaires
2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one can be compared with similar compounds such as:
2-Bromo-1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one: This compound has additional ethyl and methyl groups, which may affect its reactivity and applications.
2-Bromo-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one: The presence of tetramethyl groups distinguishes it from the parent compound, potentially altering its chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields of research .
Propriétés
IUPAC Name |
2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNSNVNABYKOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428560 | |
| Record name | 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5896-66-2 | |
| Record name | 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)
![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)



